![molecular formula C15H13N3O3S2 B2416513 2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-51-0](/img/structure/B2416513.png)
2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized as part of a series of substituted thieno[3,2-d]pyrimidine derivatives, which have been evaluated as EZH2 inhibitors . EZH2 is a protein that has been associated with several types of cancer, and inhibiting it can have antitumor effects .
Synthesis Analysis
The synthesis of these compounds involves structural modifications of tazemetostat . Tazemetostat is a small molecule inhibitor of EZH2 that has been approved for the treatment of certain types of cancer .Molecular Structure Analysis
The molecular structure of “this compound” is based on the thieno[3,2-d]pyrimidine core structure . Modifications to this core structure can result in different derivatives with varying biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of nucleophilic reagents with carbodiimides . This reaction is catalyzed by a base .Scientific Research Applications
Antitumor and Antimicrobial Activities
Research has shown that derivatives of thieno[2,3-d]pyrimidine possess significant antitumor and antibacterial activities. Compounds synthesized from thieno[2,3-d]pyrimidine analogues have been evaluated for their in vitro activity against human tumor cell lines, including liver, colon, and lung cancer, with some compounds exhibiting higher activity than standard drugs like doxorubicin. Additionally, these compounds have shown high activity against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Enzyme Inhibition for Anticancer Therapy
Another area of application involves the design and synthesis of thieno[2,3-d]pyrimidine derivatives as enzyme inhibitors, specifically targeting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are critical for DNA synthesis and cell division, making them prime targets for anticancer drugs. Compounds have been synthesized that show potent inhibition of these enzymes, indicating their potential use in cancer therapy. Notably, some compounds have demonstrated dual inhibitory activity against both DHFR and TS, offering a multifaceted approach to cancer treatment (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Photophysical Properties and Biological Binding
Novel BF2 complexes containing the pyrimidine-based structure have been synthesized, with research focusing on their photophysical properties and biological binding capabilities. These compounds exhibit interesting photophysical characteristics and have been analyzed for their binding to biological substrates like bovine serum albumin (BSA), alongside molecular docking analysis. Such studies suggest the potential for these compounds in bioimaging and as therapeutic agents due to their selective binding properties (Bonacorso, Calheiro, Acunha, Iglesias, Franceschini, Ketzer, Meyer, Nogara, Rocha, Zanatta, & Martins, 2019).
Herbicide Development
The compound's structural motif has also found application in the development of herbicides. Sulfonanilides containing a pyrimidinyl group have been synthesized and assessed for their herbicidal activity against various weeds, demonstrating effectiveness in controlling weed growth without harming rice plants. This research opens avenues for developing more efficient and selective herbicides for agricultural use (Yoshimura, Nakatani, Asakura, Hanai, Hiraoka, & Kuwahara, 2011).
Mechanism of Action
Target of Action
The primary target of 2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it a promising target for antitumor agents .
Mode of Action
This compound interacts with EZH2, inhibiting its function . The inhibition of EZH2 leads to changes in the methylation status of histones, particularly histone H3. This alters the chromatin structure, affecting the transcription of certain genes .
Biochemical Pathways
The inhibition of EZH2 affects the PI3K/Akt signaling pathway . This pathway is crucial for cell survival and proliferation, and its dysregulation is often observed in cancer. By inhibiting EZH2, this compound can potentially suppress the growth of cancer cells .
Result of Action
The compound has shown promising antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has been observed to induce apoptosis in a concentration-dependent manner and inhibit cell migration .
Future Directions
The future directions for research on “2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” and similar compounds could include further studies to evaluate their antitumor activity and to optimize their structures for better activity and selectivity . Additionally, research could explore their potential uses in the treatment of other diseases .
Biochemical Analysis
Biochemical Properties
It has been found that thieno[2,3-d]pyrimidine derivatives have shown potential anticancer activities . They have been tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .
Cellular Effects
In cellular studies, thieno[2,3-d]pyrimidine derivatives have shown to induce cell cycle arrest in G2/M phase and promote apoptosis in MCF-7 cancer cells . Apoptosis was stimulated by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, these compounds significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .
Molecular Mechanism
Computational techniques have been used to investigate the VEGFR-2 complex at a molecular level . Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex .
properties
IUPAC Name |
2-ethylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-2-23(20,21)12-6-4-3-5-10(12)14(19)18-13-11-7-8-22-15(11)17-9-16-13/h3-9H,2H2,1H3,(H,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVDJANXODIAQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C3C=CSC3=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

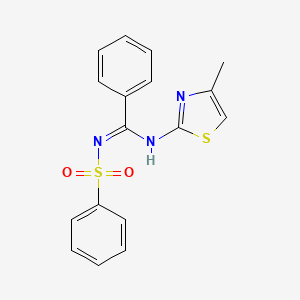
![1,3-Dimethyl-7-(3-methylphenyl)-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416433.png)
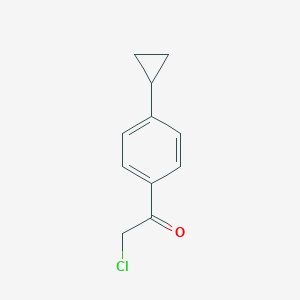

![2-[4-(4-methylphenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B2416438.png)
![(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2416439.png)
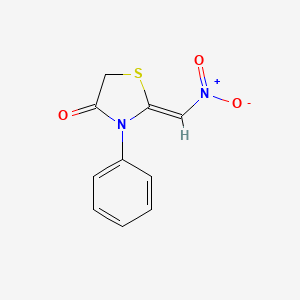
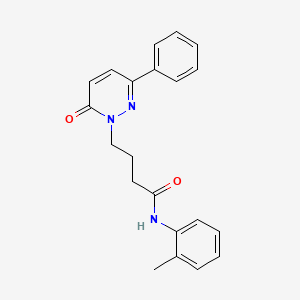
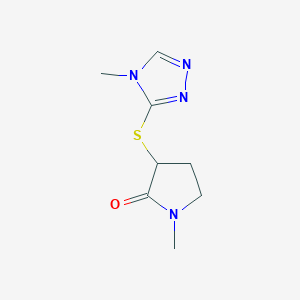
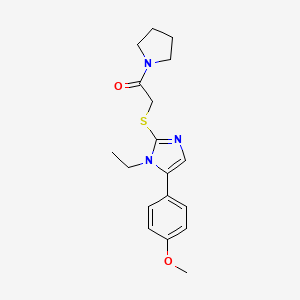
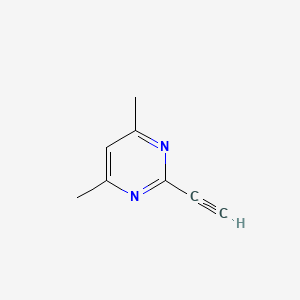
![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)

![6-chloro-N-(2-{2-[(6-chloropyridin-2-yl)formamido]ethoxy}ethyl)-N-(propan-2-yl)pyridine-2-carboxamide](/img/structure/B2416452.png)